N2,N2-Diethylpyridine-2,5-diamine

Beschreibung

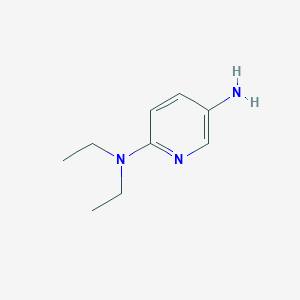

N2,N2-Diethylpyridine-2,5-diamine is a pyridine derivative featuring two ethyl groups attached to the N2 nitrogen atom and amine groups at the 2- and 5-positions of the aromatic ring. Its structural flexibility allows for modifications that influence electronic properties, solubility, and reactivity, making it valuable in drug design and material science.

Eigenschaften

IUPAC Name |

2-N,2-N-diethylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNDQWYYQMAJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472628 | |

| Record name | N2,N2-Diethylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34392-84-2 | |

| Record name | N2,N2-Diethylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N2,N2-Diethylpyridine-2,5-diamine can be synthesized through the reaction of 2,5-dimethylpyridine with diethylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously monitored. The process includes steps such as purification and crystallization to obtain the compound in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

N2,N2-Diethylpyridine-2,5-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the diethylamine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere.

Substitution: Various nucleophiles; reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2,N2-diethylpyridine-2,5-dione, while reduction could produce this compound derivatives .

Wissenschaftliche Forschungsanwendungen

N2,N2-Diethylpyridine-2,5-diamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N2,N2-Diethylpyridine-2,5-diamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Alkyl Substituents

N2-Methylpyridine-2,5-diamine hydrochloride (CAS 117879-51-3)

- Structure : Methyl groups at N2, hydrochloride salt.

- Molecular Formula : C6H10ClN3.

- Applications : Used as a medical intermediate, particularly in synthesizing bioactive molecules .

- However, the diethyl variant offers improved lipophilicity, which may enhance membrane permeability in drug candidates .

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (CAS 119151-81-4)

- Structure : Two methyl groups at N2.

- Molecular Formula : C8H15Cl2N3.

- Applications : Employed in industrial research; its safety profile includes hazards requiring specialized handling .

- Key Differences : The dimethyl analog has a lower molecular weight (175.70 vs. ~224–226 for diethyl derivatives) and reduced steric bulk, favoring solubility in polar solvents. However, the diethyl derivative’s larger alkyl groups may confer better stability in organic matrices .

N2,N2,4-Trimethylpyridine-2,5-diamine dihydrochloride

- Structure : Additional methyl group at the 4-position.

- Molecular Formula : C9H18ClN.

- Applications: Limited data, but structural complexity suggests use in advanced synthetic routes.

- Key Differences : The 4-methyl substitution introduces steric and electronic effects that could alter aromatic ring reactivity, distinguishing it from the unsubstituted diethyl variant .

Heterocyclic Variants: Pyridine vs. Pyrimidine Derivatives

N,N-Dimethylpyrimidine-2,5-diamine (CAS 56621-99-9)

- Structure : Pyrimidine ring with dimethylamine groups.

- Molecular Formula : C6H10N4.

- Applications : Explored for antitubular activity due to pyrimidine’s role in nucleic acid analogs .

- However, pyridine derivatives like the diethyl compound may exhibit better bioavailability due to reduced polarity .

6-(4-Methylpiperazin-1-yl)pyridine-2,3-diamine (CAS 119285-06-2)

- Structure : Piperazine substituent at the 6-position.

- Molecular Formula: Not explicitly stated, but estimated as C10H16N4.

- Applications : Likely used in kinase inhibitor synthesis due to piperazine’s role in modulating solubility and binding affinity.

- Key Differences : The piperazine moiety introduces basicity and conformational flexibility, contrasting with the diethyl compound’s simpler alkyl substitution .

Biologische Aktivität

N2,N2-Diethylpyridine-2,5-diamine, with the chemical formula C10H16N4, is a heterocyclic organic compound that has garnered attention for its biological activity. This compound is a derivative of pyridine and features two ethyl groups attached to the nitrogen atoms at the 2 and 5 positions of the pyridine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal and biochemical research.

The biological activity of this compound primarily involves its ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can influence numerous biochemical pathways, which is crucial for its potential therapeutic applications. The specific molecular targets and pathways affected depend on the context of its use, including its role as an enzyme inhibitor or a biochemical probe in assays .

Applications in Research

This compound has been investigated for several applications:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Biochemical Assays : Its ability to act as a probe allows it to be used in various biochemical assays to study enzyme kinetics and receptor interactions.

- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic properties that warrant further investigation in drug development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits the enzyme acetylcholinesterase, which is vital for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes.

- Cancer Research : Preliminary findings indicate that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further studies are necessary to elucidate the exact mechanisms involved.

Data Summary

The following table summarizes key characteristics and research findings related to this compound:

| Property | Details |

|---|---|

| Chemical Formula | C10H16N4 |

| Molecular Weight | 196.26 g/mol |

| Biological Targets | Enzymes (e.g., acetylcholinesterase), receptors |

| Potential Applications | Neurodegenerative disease treatment, antimicrobial agents, cancer therapy |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.